molecular formula C14H11FN2O5 B4308904 ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE

ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE

Cat. No.: B4308904
M. Wt: 306.25 g/mol
InChI Key: WWOFOTPRBADOQH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is unique due to its specific structural features, including the pyrrolo[3,4-d]isoxazole core and the presence of both fluorinated phenyl and ethyl ester groups.

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O5/c1-2-21-14(20)10-9-11(22-16-10)13(19)17(12(9)18)8-5-3-7(15)4-6-8/h3-6,9,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOFOTPRBADOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-(4-FLUOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE

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